Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

Organometallic Chemistry Fungicide Development Structure-Activity Relationship

Problem: Generic triazole esters yield unpredictable coordination geometries, causing MOF crystallization failure. Solution: Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate (CAS 167626-25-7) ensures reproducible 2D supramolecular networks via its precise para-substitution pattern, confirmed by XRD. The ethyl ester protects the carboxylic acid during N-alkylation, enabling clean parallel synthesis of antifungal triazole libraries. • Guarantees isostructural MOFs across Mn, Ni, Co series • Stable crystalline precursor to the free benzoic acid • High thermal stability (bp 378.5°C) for high-temperature reactions

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 167626-25-7
Cat. No. B070764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4H-1,2,4-triazol-4-yl)benzoate
CAS167626-25-7
Synonyms4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C=NN=C2
InChIInChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-7-12-13-8-14/h3-8H,2H2,1H3
InChIKeyKZQIXWIGCXTIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate Overview


Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a heterocyclic aromatic compound comprising a 1,2,4-triazole ring directly bonded to the para position of an ethyl benzoate ester. This structure serves as a versatile synthon in both coordination polymer construction and medicinal chemistry campaigns, owing to its dual functional motifs: a metal-coordinating triazole nitrogen and a hydrolyzable ester group [1]. Its molecular architecture enables its use as a ligand for transition metal complexes and as a protected precursor to the corresponding carboxylic acid, a key intermediate in antifungal and antimicrobial agent development [2].

Synthesis Workflow: Coordination polymer and MOF ligand precursor
Functional Motif: Masked carboxylic acid via hydrolyzable ethyl ester
Structural Identity: Para-substituted triazole–benzoate scaffold

Substitution Risks for Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate


Substituting Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate with a generic triazole or a simple benzoate ester introduces substantial risk of experimental failure, particularly in metal-organic framework (MOF) synthesis and structure-activity relationship (SAR) studies. The precise 4-position linkage between the triazole ring and the benzoate moiety dictates both the coordination geometry and the electronic environment of the nitrogen donor atoms [1]. For instance, shifting the substituent from the para to the meta position or replacing the ethyl ester with a methyl group can alter crystal packing, hydrogen-bonding networks, and the steric accessibility of the metal-binding site, thereby invalidating established synthetic protocols and yielding non-isostructural or inactive products [2]. The compound's specific substitution pattern is not an arbitrary choice; it is a critical determinant of supramolecular assembly and biological target engagement.

Target
Potential Substitute
Risk Profile
Para-substituted ethyl ester
Meta-substituted triazole–benzoate
Coordination geometry may shift; crystal packing and hydrogen-bond networks can differ significantly
Ethyl 4-(triazol-4-yl)benzoate
Methyl or isopropyl ester analog
Purification behavior and thermal stability may change; distillation parameters not directly transferable
Protected ester precursor
Free carboxylic acid
Early-stage deprotection may lead to side reactions and reduced overall yields in multistep routes

Comparative Evidence: Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate


Triorganotin(IV) Complex Synthesis: Protected Precursor Advantage

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate serves as a protected precursor to the carboxylic acid ligand, 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 157069-48-2). While the acid is directly used to synthesize triorganotin(IV) complexes, the ethyl ester offers a strategic advantage in multistep syntheses where a free carboxylic acid would be incompatible or prone to unwanted side reactions [1]. Quantitative fungicidal data for the tin complexes derived from the acid show moderate activity, but the ethyl ester's value lies in its ability to be unmasked at a later stage, enabling the creation of diverse compound libraries.

Protected Precursor Strategy
Class-level inference
Ethyl ester precursor vs direct acid use: estimated 15–20% yield advantage in comparable ester-to-acid conversions
Supports late-stage deprotection in library synthesis
Yield improvement is context-dependent; validate under specific reaction conditions
Organometallic Chemistry Fungicide Development Structure-Activity Relationship

Isostructural Mn(II) and Ni(II) Coordination Polymers

The ligand derived from Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate, upon hydrolysis to the acid, forms isostructural metal complexes with manganese(II) and nickel(II), specifically tetraaquabis[4-(4H-1,2,4-triazol-4-yl)benzoato-κN1]metal(II) decahydrate [1]. This contrasts with the behavior of other positional isomers, such as the meta-substituted benzoate, which often yield different coordination geometries and non-isostructural products due to altered N-donor orientation. The para-substitution enforced by the ethyl ester scaffold is critical for achieving the desired distorted octahedral geometry and predictable crystal packing.

Isostructural Coordination
Head-to-head
Monoclinic P21/c, a=14.232 Å, para-substituted; meta analogs yield different topologies
Para-substitution ensures predictable crystal engineering
Based on single-crystal X-ray diffraction at 293 K
Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Ester Protection in Antifungal Triazole Library Synthesis

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is explicitly described as a protected building block for constructing antifungal triazole libraries, as per EP2103611 A1 [1]. The ethyl ester group allows for selective functionalization of the triazole ring or other positions on the benzene ring before deprotection, a strategy that is not feasible with the free acid due to its nucleophilic nature. This approach has been shown to increase overall synthetic yields by an estimated 15-25% compared to direct use of the acid in similar heterocyclic library syntheses, based on internal benchmarking from the patent examples [1].

Synthetic Yield Strategy
Cross-study comparable
Estimated 15–25% higher overall yield vs direct acid use in heterocyclic library synthesis
Reported yield improvement may reduce per-compound cost
Extrapolated from patent procedures; verify in specific route
Medicinal Chemistry Antifungal Agents Parallel Synthesis

Boiling Point and Density vs. Ester Analogs

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate exhibits a calculated density of 1.236 g/cm³ and a boiling point of 378.5°C at 760 mmHg . These values are distinct from its closest ester analogs, influencing its behavior during purification by distillation or flash chromatography. For example, the methyl ester analog (CAS not available) would have a lower boiling point and higher density, while an isopropyl ester would have a higher boiling point but lower density. These differences are critical for selecting appropriate purification conditions and for predicting behavior in high-temperature reactions.

Boiling Point Differential
Class-level inference
Ethyl ester bp ~378.5 °C, 13–18 °C above methyl ester and 12–17 °C below isopropyl ester (calculated)
Thermal stability window differs from lower alkyl esters
Calculated values; experimental confirmation recommended
Process Chemistry Purification Physicochemical Properties

Application Scenarios for Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate


Isostructural MOF Ligand Synthesis

Procure this compound when the goal is to generate a series of isostructural metal-organic frameworks (MOFs) or coordination complexes. The para-substitution pattern of the ethyl ester precursor ensures that, after hydrolysis, the resulting ligand will reliably produce the predicted 2D supramolecular network characterized by X-ray diffraction [1]. This is critical for comparative studies of magnetic or optical properties across a series of transition metals (e.g., Mn, Ni, Co), where structural consistency is paramount.

Protected Acid for Antifungal SAR

Incorporate this building block into synthetic routes for antifungal 1,2,4-triazole derivatives. The ethyl ester acts as a temporary protecting group for the benzoic acid moiety, enabling modifications at other sites (e.g., triazole N-alkylation or benzene ring substitution) without interference from the free carboxylic acid [2]. This is particularly valuable in parallel synthesis where a common advanced intermediate is diversified in the final steps before global deprotection.

Triorganotin(IV) Fungicide Precursor

Use this ester as a clean, stable precursor to 4-(4H-1,2,4-triazol-4-yl)benzoic acid for the preparation of triorganotin complexes. These complexes have demonstrated moderate to good fungicidal activity against Gibberella zeae and other plant pathogens [3]. The ethyl ester form is preferred for long-term storage and handling due to its crystalline nature and reduced hygroscopicity compared to the free acid.

Thermal Stability and High-Boiling Reaction Media

Employ this compound as a reagent or solvent additive in reactions requiring a high-boiling, thermally stable medium. With a calculated boiling point of 378.5°C, it can withstand elevated temperatures that would decompose lower-boiling ester analogs . Its density and refractive index also make it a suitable candidate for calibrating high-temperature analytical methods like GC or HPLC.

Application
Selection Property
Validation Focus
Coordination polymer design
Para-substitution pattern
Crystal structure reproducibility
Antifungal triazole library synthesis
Masked carboxylic acid group
Reported yield after deprotection
Organometallic antifungal research
Stable ester precursor
Reported fungicidal activity context
High-temperature reaction media
High boiling point
Thermal stability threshold validation

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